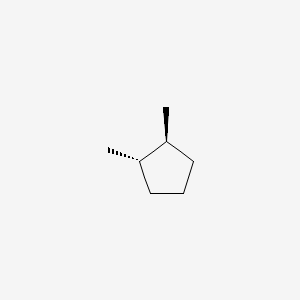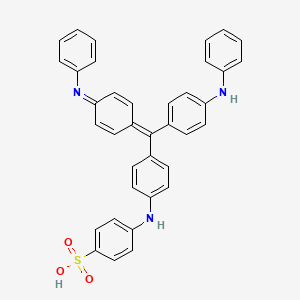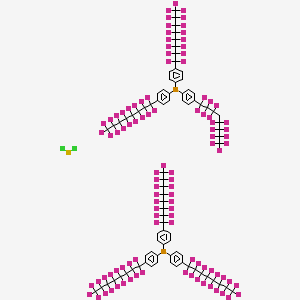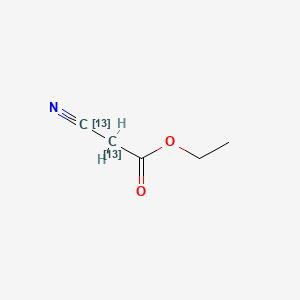
(1S,2S)-1,2-dimethylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-dimethylcyclopentane is an organic compound with the molecular formula C7H14 It is a stereoisomer of 1,2-dimethylcyclopentane, characterized by the specific spatial arrangement of its methyl groups on the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopentane typically involves the stereoselective hydrogenation of 1,2-dimethylcyclopentene. This process can be carried out using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen gas atmosphere and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to maintain the stereochemical integrity of the product. Catalysts such as rhodium or ruthenium complexes are commonly used in these processes.
化学反应分析
Types of Reactions
(1S,2S)-1,2-dimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclopentanone or 1,2-dimethylcyclopentanol.
Reduction: Further hydrogenation products are rare due to the saturated nature of the compound.
Substitution: Halogenated derivatives such as 1,2-dimethyl-3-chlorocyclopentane.
科学研究应用
(1S,2S)-1,2-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, although specific applications are still under research.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,2S)-1,2-dimethylcyclopentane in chemical reactions involves its interaction with various reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions. For example, in catalytic hydrogenation, the spatial arrangement of the methyl groups can influence the approach of the catalyst and the hydrogen atoms, leading to selective hydrogenation.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-dimethylcyclopentane: The enantiomer of (1S,2S)-1,2-dimethylcyclopentane, with opposite spatial arrangement of the methyl groups.
1,2-dimethylcyclopentane: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
1,3-dimethylcyclopentane: A structural isomer with methyl groups on different carbon atoms of the cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer and other isomers. This makes it valuable in stereoselective synthesis and applications where chiral purity is essential.
属性
分子式 |
C7H14 |
|---|---|
分子量 |
98.19 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI 键 |
RIRARCHMRDHZAR-BQBZGAKWSA-N |
手性 SMILES |
C[C@H]1CCC[C@@H]1C |
规范 SMILES |
CC1CCCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)



![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)

![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)


